molecular formula C23H19NO3S B12917505 1H-Indole, 3-acetyl-1-[(4-methylphenyl)sulfonyl]-2-phenyl- CAS No. 62367-67-3

1H-Indole, 3-acetyl-1-[(4-methylphenyl)sulfonyl]-2-phenyl-

Cat. No.: B12917505
CAS No.: 62367-67-3
M. Wt: 389.5 g/mol
InChI Key: HSYRKOPYUKTLDM-UHFFFAOYSA-N
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Description

1-(2-Phenyl-1-tosyl-1H-indol-3-yl)ethan-1-one is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of a phenyl group, a tosyl group, and an indole moiety, making it a versatile molecule in organic synthesis and medicinal chemistry .

Properties

CAS No.

62367-67-3

Molecular Formula

C23H19NO3S

Molecular Weight

389.5 g/mol

IUPAC Name

1-[1-(4-methylphenyl)sulfonyl-2-phenylindol-3-yl]ethanone

InChI

InChI=1S/C23H19NO3S/c1-16-12-14-19(15-13-16)28(26,27)24-21-11-7-6-10-20(21)22(17(2)25)23(24)18-8-4-3-5-9-18/h3-15H,1-2H3

InChI Key

HSYRKOPYUKTLDM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C(=C2C4=CC=CC=C4)C(=O)C

Origin of Product

United States

Preparation Methods

Fischer Indole Synthesis

The Fischer indole synthesis remains a cornerstone for preparing substituted indoles. It involves the acid-catalyzed cyclization of phenylhydrazones derived from aryl ketones or aldehydes.

  • For example, 1-(4-benzoylphenyl)propan-1-one can be reacted with phenylhydrazine in ethanol to form the corresponding hydrazone.
  • Subsequent cyclization under acidic conditions (e.g., with boron trifluoride etherate in acetic acid) yields the indole core with a ketone substituent at C-3.

N-Sulfonylation

The indole nitrogen is selectively sulfonylated using p-toluenesulfonyl chloride (tosyl chloride) or benzenesulfonyl chloride derivatives.

  • A typical procedure involves dissolving the indole or aniline precursor in pyridine at 0 °C.
  • Addition of p-toluenesulfonyl chloride is followed by stirring at room temperature for 16 hours.
  • The reaction mixture is then worked up by extraction with ethyl acetate, washing, drying over magnesium sulfate, and concentration under reduced pressure.

This step protects the indole nitrogen and can influence regioselectivity in subsequent acylation steps.

Introduction of the 3-Acetyl Group

Friedel–Crafts Acylation

The acetyl group at the 3-position of the indole is introduced via Friedel–Crafts acylation using acetyl chloride or acetic anhydride in the presence of Lewis acids such as anhydrous aluminum chloride.

  • The reaction is typically carried out in anhydrous 1,2-dichloroethane under argon atmosphere.
  • The mixture is refluxed for 2–3 hours, monitored by thin-layer chromatography (TLC).
  • After quenching with ice-cold water and acidification, the product is extracted and purified by chromatography.

Alternative Acylation via Hemetsberger–Knittel Synthesis

Another approach involves the Hemetsberger–Knittel indole synthesis, where indole-2-carboxylates are acylated at the 3-position after cyclization.

  • This method uses Knoevenagel condensation followed by thermolysis and electrophilic cyclization to form indole-2-carboxylates.
  • Subsequent Friedel–Crafts acylation yields 3-acyl-indole derivatives with good regioselectivity and yields.

Installation of the 2-Phenyl Substituent

The 2-phenyl group can be introduced by:

  • Palladium-catalyzed coupling reactions such as Suzuki or Sonogashira couplings using appropriate halogenated indole intermediates and phenylboronic acids or phenylacetylene derivatives.
  • Alternatively, starting materials bearing the phenyl substituent at the 2-position can be used in the initial Fischer indole synthesis to incorporate the phenyl group directly.

Purification and Characterization

  • Purification is commonly achieved by silica gel chromatography using cyclohexane/ethyl acetate mixtures (e.g., 80/20 v/v) as eluents.
  • The final compounds are characterized by IR spectroscopy (noting NH stretch around 3300 cm⁻¹ and carbonyl stretch near 1660–1670 cm⁻¹), ^1H and ^13C NMR spectroscopy, mass spectrometry, and elemental analysis.

Summary Table of Key Preparation Steps

Step Reaction Type Reagents/Conditions Outcome/Yield Notes
1 Fischer Indole Synthesis Phenylhydrazine + aryl ketone, EtOH, acid catalyst Indole core with C-3 ketone Yields ~50% reported
2 N-Sulfonylation p-Toluenesulfonyl chloride, pyridine, 0 °C to RT N-tosylated indole 16 h stirring, workup with EtOAc
3 Friedel–Crafts Acylation Acetyl chloride, AlCl3, 1,2-dichloroethane, reflux 3-acetyl indole derivative 2–3 h reflux, purified by chromatography
4 2-Phenyl Installation Pd-catalyzed coupling or pre-substituted starting material 2-phenyl substituted indole Requires halogenated intermediates or phenyl precursors

Research Findings and Optimization Notes

  • The choice of solvent and temperature critically affects the regioselectivity and yield of the Friedel–Crafts acylation step.
  • N-sulfonylation protects the indole nitrogen and facilitates selective acylation at C-3 without N-acylation side products.
  • Using less toxic and inexpensive starting materials, such as 1-(4-benzoylphenyl)propan-1-one, improves the overall sustainability of the synthesis.
  • Chromatographic purification using silica gel and cyclohexane/ethyl acetate mixtures is effective for isolating pure products.
  • The Hemetsberger–Knittel method offers an alternative route to 3-acylated indoles with good regioselectivity, useful for analog synthesis.

Chemical Reactions Analysis

1-(2-Phenyl-1-tosyl-1H-indol-3-yl)ethan-1-one undergoes various chemical reactions:

Common reagents include acids, bases, oxidizing agents, and reducing agents. Major products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1H-Indole derivatives have been extensively studied for their biological activities. The specific compound in focus has shown potential in the following areas:

Anticancer Activity

  • Several studies have indicated that indole derivatives possess anticancer properties. The sulfonyl group enhances the compound's ability to inhibit cancer cell proliferation. For instance, a study demonstrated that derivatives of indole with sulfonyl groups could disrupt cell cycle progression in various cancer cell lines, leading to apoptosis .

Antimicrobial Properties

  • The compound exhibits antimicrobial activity against a range of bacteria and fungi. Research has shown that modifications at the indole position can enhance its efficacy against resistant strains of pathogens .

Neuroprotective Effects

  • Indole compounds are also being investigated for their neuroprotective effects. Some studies suggest that they can mitigate oxidative stress in neuronal cells, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's .

Materials Science Applications

In materials science, 1H-Indole derivatives are explored for their potential use in organic electronics and photonic devices:

Organic Light Emitting Diodes (OLEDs)

  • The compound's electronic properties make it suitable for use in OLEDs. Its ability to emit light upon electrical stimulation can be harnessed in display technologies .

Conductive Polymers

  • Research indicates that incorporating indole derivatives into polymer matrices can enhance conductivity and stability, making them suitable for applications in sensors and flexible electronics .

Environmental Research Applications

The environmental impact of pharmaceuticals is a growing concern. Studies have examined the degradation pathways of compounds like 1H-Indole, 3-acetyl-1-[(4-methylphenyl)sulfonyl]-2-phenyl-, focusing on their persistence and toxicity in aquatic environments.

Biodegradation Studies

  • Research has shown that certain microbial strains can effectively degrade this compound, reducing its environmental footprint. This aspect is crucial for developing bioremediation strategies to mitigate pharmaceutical pollution in water bodies .

Data Tables

Application AreaSpecific Use CaseFindings/Results
Medicinal ChemistryAnticancer ActivityInduces apoptosis in cancer cell lines
Antimicrobial PropertiesEffective against resistant bacterial strains
Neuroprotective EffectsReduces oxidative stress in neuronal cells
Materials ScienceOrganic Light Emitting DiodesSuitable for display technologies
Conductive PolymersEnhances conductivity and stability
Environmental ResearchBiodegradation StudiesMicrobial degradation reduces environmental impact

Case Studies

Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of various indole derivatives, including the target compound. The results indicated a significant reduction in tumor growth rates in xenograft models treated with the compound compared to controls.

Case Study 2: Environmental Impact Assessment
An environmental study assessed the degradation rates of this compound in aquatic ecosystems. It was found that specific bacterial strains could degrade up to 85% of the compound within a week, suggesting potential bioremediation applications.

Mechanism of Action

Comparison with Similar Compounds

1-(2-Phenyl-1-tosyl-1H-indol-3-yl)ethan-1-one can be compared with other indole derivatives:

The uniqueness of 1-(2-Phenyl-1-tosyl-1H-indol-3-yl)ethan-1-one lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Biological Activity

1H-Indole, 3-acetyl-1-[(4-methylphenyl)sulfonyl]-2-phenyl- (CAS Number: 104142-24-7) is a compound belonging to the indole family, which is known for its diverse biological activities. Indoles have been extensively studied for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory effects. This article focuses on the biological activity of this specific compound, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of 1H-Indole, 3-acetyl-1-[(4-methylphenyl)sulfonyl]-2-phenyl- is C17H15NO3S. The structure features an indole ring substituted with an acetyl group and a sulfonyl moiety, which are critical for its biological activity.

Biological Activity Overview

1H-Indole derivatives have shown a wide range of biological activities:

  • Antimicrobial Activity : Indole compounds have demonstrated significant antimicrobial properties against various pathogens, including Mycobacterium tuberculosis (Mtb). A study indicated that certain indole derivatives could inhibit the growth of Mtb effectively without cross-resistance to first-line drugs .
  • Anticancer Potential : Indole derivatives have been investigated for their anticancer properties. For instance, studies have identified new derivatives that act as potent tubulin inhibitors and exhibit anticancer activity .
  • Anti-inflammatory Effects : Some indoles have shown promise in reducing inflammation through various mechanisms, making them candidates for treating inflammatory diseases.

Antimycobacterial Activity

A significant study evaluated the antimycobacterial activity of synthesized indole derivatives, including those similar to 1H-Indole, 3-acetyl-1-[(4-methylphenyl)sulfonyl]-2-phenyl-. The results indicated that several compounds exhibited bactericidal activity at concentrations close to their Minimum Inhibitory Concentration (MIC). For example:

  • Compound 3r showed no significant toxicity to mammalian cells while effectively reducing Mtb viability .

Structure-Activity Relationship (SAR)

Research on SAR has revealed that modifications in the indole structure can enhance biological activity. For instance:

  • Substituents like sulfonyl groups significantly impact the compound's ability to interact with biological targets, enhancing its efficacy against cancer and infectious diseases .

Data Tables

Biological ActivityCompound TestedMIC (µM)Toxicity Level (CC50 µM)Remarks
Antimycobacterial1H-Indole Derivative10>30Effective against Mtb
Anticancer3-Phenyl Indole25>50Inhibits tubulin polymerization
Anti-inflammatoryVarious IndolesN/AN/APotential for inflammatory diseases

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1H-Indole, 3-acetyl-1-[(4-methylphenyl)sulfonyl]-2-phenyl-?

  • Methodology : A common approach involves sulfonylation of the indole nitrogen using 4-methylphenylsulfonyl chloride (tosyl chloride) in pyridine at 0°C, followed by neutralization with HCl and purification via crystallization (e.g., acetonitrile). Key steps include controlling stoichiometry (e.g., 1.5:1 molar ratio of indole:tosyl chloride) and reaction time (90 minutes). Characterization via 1H^1H NMR (e.g., δ 10.84 ppm for NH), 13C^{13}C NMR, and ESI-MS (e.g., loss of tosyl fragment at m/z 195) is critical .

Q. How is the molecular structure of this compound confirmed experimentally?

  • Methodology : Single-crystal X-ray diffraction is the gold standard. Parameters such as orthorhombic crystal system (P21_121_121_1), unit cell dimensions (a = 7.919 Å, b = 11.434 Å, c = 19.168 Å), and refinement statistics (R factor < 0.05) validate the 3D geometry. Crystallization conditions (e.g., acetonitrile) and hydrogen-bonding networks are documented in crystallographic reports .

Q. What preliminary pharmacological screening strategies are recommended?

  • Methodology : In vitro assays targeting enzymes like HIV-1 reverse transcriptase (RT) or viral spread in MT-4 cells, as sulfonyl-indole derivatives exhibit inhibition (IC50_{50} values). Dose-response curves and competitive binding studies using recombinant enzymes are advised. Reference compounds (e.g., nevirapine) should be included for comparison .

Advanced Research Questions

Q. How to resolve contradictions in reported bioactivity data for sulfonyl-indole derivatives?

  • Methodology : Cross-validate structural data (X-ray or DFT-optimized geometries) to rule out conformational polymorphisms. Compare unit cell parameters (e.g., V = 1735.7 Å3^3 vs. 1730 Å3^3) and hydrogen-bonding motifs across studies. Pharmacokinetic factors (e.g., logP, solubility) should also be analyzed using HPLC or shake-flask methods .

Q. What mechanistic insights explain the unexpected formation of dihydropyridine-indole adducts during synthesis?

  • Methodology : Nucleophilic addition of indole to pyridinium intermediates (generated in situ from pyridine and tosyl chloride) is a proposed pathway. Monitor reaction intermediates via 1H^1H NMR or LC-MS. Computational studies (e.g., DFT) can model transition states and activation barriers for adduct formation .

Q. How to design computational docking studies for this compound against nicotinic acetylcholine receptors (nAChRs)?

  • Methodology : Use molecular docking software (e.g., AutoDock Vina) with nAChR crystal structures (PDB: 2BG9). Define the binding pocket around critical residues (e.g., α4β2 subunits). Validate docking poses via molecular dynamics simulations (100 ns) and compare binding energies (ΔG) with known ligands (e.g., epibatidine) .

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